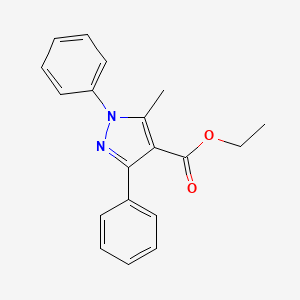
1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their antitumor, antiallergy, and kinase inhibition properties, among others. The synthesis and biological evaluation of these compounds are of significant interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. A three-component condensation process has been developed for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which involves the reaction of pyruvic acid with aromatic aldehydes and aminoazoles . Another approach for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids is based on the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of a pyrimidine ring . Additionally, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives has been achieved by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates .
Molecular Structure Analysis
The molecular structures of the synthesized pyrimidine derivatives are confirmed using various spectroscopic techniques such as 1H and 13C NMR spectroscopy, NOE experiments, and X-ray analysis . The stereostructure of certain compounds has been elucidated through NMR spectra and connectivities in COSY, ROESY, and HMBC spectra, with some structures further confirmed by X-ray crystal structure analysis .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions. For instance, the intramolecular condensation of certain acids with 1,3-dielectrophiles results in the formation of a pyrimido[2,1-a]isoindole system . In another example, the reaction of 2-amidinobenzoic acid with chromones leads to spontaneous cyclization into benzo-fused pyrimidin-2-yl benzoic acids . Moreover, the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters involves esterification of heterocyclic and aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at the 2 position is crucial for optimal potency in antiallergy activity, and esters of this acid are preferred for good oral absorption . The introduction of substituents such as methoxy and ethoxy groups can significantly enhance the oral activity of these compounds . The bioactivity of these compounds is also influenced by their structure, with certain derivatives showing significant antitumor activities .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines starting from barbituric acids, highlighting the role of 1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid derivatives in creating biologically potent compounds with significant therapeutic importance. This process involves the reaction of 1,3-diphenyl barbituric acid with anthranilic acid, showcasing the compound's utility in generating new derivatives of therapeutic relevance (Nandha Kumar et al., 2001).
Catalytic Applications in Organic Synthesis
The review on the importance of hybrid catalysts toward the synthesis of pyrano[2,3-d]pyrimidine scaffolds underscores the broad applicability of this compound derivatives in medicinal and pharmaceutical industries. This highlights the compound's role in facilitating the development of lead molecules through diverse catalytic applications, emphasizing its potential in organic synthesis and drug development (Parmar et al., 2023).
Antioxidant and Biological Activities
The study on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including derivatives of this compound, provides insights into the biological activities of these compounds. It compares the effects of structural differences on their bioactivities, highlighting the compound's potential in developing therapeutics with antioxidant and antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020).
Role in Organic Chemistry
L-Proline, a natural amino acid, serves as a versatile organo-catalyst in organic chemistry, catalyzing asymmetric syntheses including Aldol condensation and Michael Addition. The involvement of this compound derivatives in these reactions demonstrates their significance in facilitating the synthesis of heterocyclic skeletons, crucial for drugs and agrochemicals (Thorat et al., 2022).
Anti-inflammatory Activities of Pyrimidines
The review on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives, including those related to this compound, elaborates on the pharmacological effects of pyrimidines. It discusses the synthesis methods and the anti-inflammatory effects attributed to the inhibition of vital inflammatory mediators, showcasing the therapeutic potential of these compounds (Rashid et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dioxo-2-pyrimidin-2-ylisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-10-8-3-2-7(12(19)20)6-9(8)11(18)16(10)13-14-4-1-5-15-13/h1-6H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFHKXIELVUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354130 |
Source


|
| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
328549-52-6 |
Source


|
| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-pyrimidinyl)-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328549-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

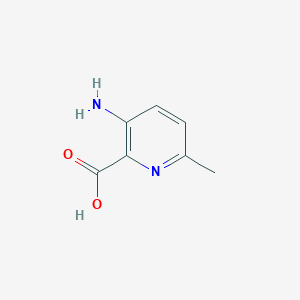


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

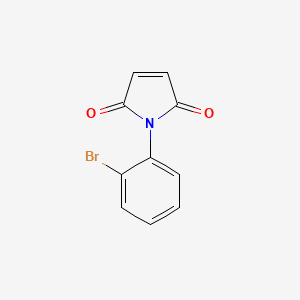

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

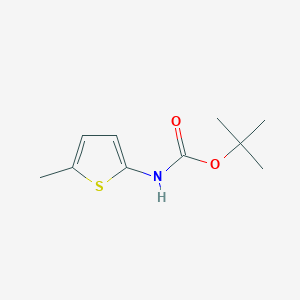
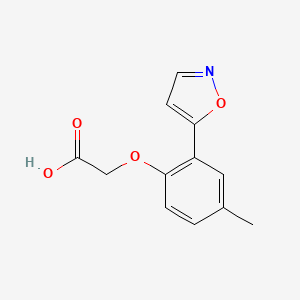
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
